molecular formula C10H12O2 B1293868 Methyl 4-methylphenylacetate CAS No. 23786-13-2

Methyl 4-methylphenylacetate

Cat. No. B1293868
Key on ui cas rn: 23786-13-2
M. Wt: 164.2 g/mol
InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N
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Patent
US05374641

Procedure details

Methyl p-tolylacetate (11 g) was dissolved in 250 ml of carbon tetrachloride, followed by addition of 11.7 g of N-bromosuccinimide and 0.15 g of benzoyl peroxide, and refluxed under heating for 2.5 hours. The reaction mixture obtained was cooled, followed by filtration and distillation of the solvent, which was then fractionated at 4 mmHg and 142 to 150 ° C. to produce methyl 4-bromomethylphenylacetate (5.3 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])=[CH:3][CH:2]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:13][CH2:12][C:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(=O)OC)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.15 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
followed by filtration and distillation of the solvent, which
CUSTOM
Type
CUSTOM
Details
was then fractionated at 4 mmHg and 142 to 150 ° C.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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